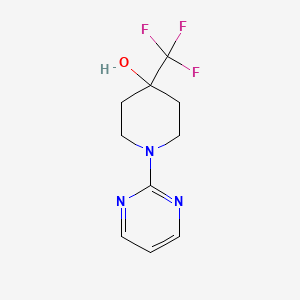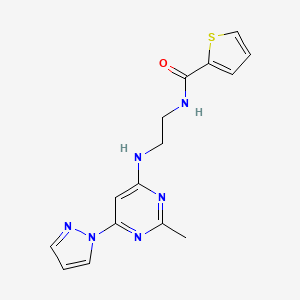
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H17F3N6O . It has a molecular weight of 390.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring, which are common structures in many pharmaceutical compounds . The exact 3D conformer and 2D structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 84.7 Ų and a complexity of 520 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 6 .
Scientific Research Applications
Antibacterial Applications
This compound has shown promise as an intermediate in the synthesis of new antibacterial agents. Its structure is conducive to the development of novel cephalosporin antibiotics, such as ceftolozane, which are effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Antiviral Research
Derivatives of pyrazolyl-pyrimidine, which are structurally related to this compound, have been explored for their antiviral properties. These studies aim to develop new treatments for viral infections, including influenza and other RNA viruses .
Anti-inflammatory and Analgesic Potential
The compound’s framework is similar to that of molecules that have demonstrated anti-inflammatory and analgesic activities. Research in this area could lead to the creation of new pain relief medications with reduced ulcerogenic effects compared to current drugs .
Anticancer Activity
Compounds with a pyrazolyl-pyrimidine core are being investigated for their potential use in cancer therapy. Their ability to inhibit specific kinases makes them suitable candidates for targeted cancer treatments .
Antifibrotic Activity
Research has indicated that pyrazolyl-pyrimidine derivatives may possess antifibrotic activity, which could be beneficial in treating conditions such as liver fibrosis. Further investigation into this application is encouraged by preliminary results .
Chemical Synthesis and Drug Design
The compound serves as a versatile intermediate in chemical synthesis. It can be used to create a variety of pharmacologically active molecules, thereby aiding in the drug design process. Its role in the synthesis of complex molecules is crucial for the development of new therapeutic agents .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) , which play crucial roles in cellular metabolism and energy production.
Mode of Action
It is suggested that the compound may form strong hydrogen bonds with its target enzyme, influencing its activity
Biochemical Pathways
The compound likely affects biochemical pathways related to its target enzyme. For instance, if the target is SDH, it would impact the citric acid cycle and electron transport chain, crucial for energy production in cells . If the target is NAMPT, it would influence the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-19-13(10-14(20-11)21-8-3-5-18-21)16-6-7-17-15(22)12-4-2-9-23-12/h2-5,8-10H,6-7H2,1H3,(H,17,22)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRDAANGOYHQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



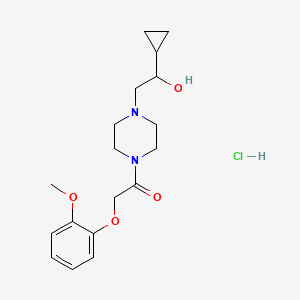
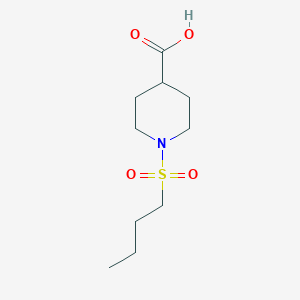
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
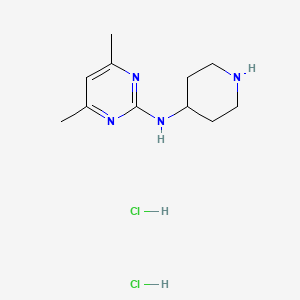
![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)
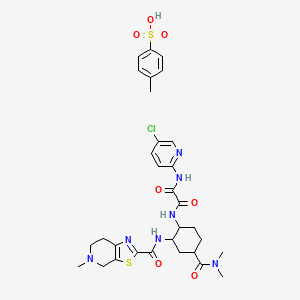
![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)
